molecular formula C20H18ClNO2 B2552519 2-Chloro-3-(4-isopropyl-3-methylanilino)naphthoquinone CAS No. 866153-67-5

2-Chloro-3-(4-isopropyl-3-methylanilino)naphthoquinone

Cat. No.: B2552519
CAS No.: 866153-67-5
M. Wt: 339.82
InChI Key: KGJUXGZRGUSRFN-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-isopropyl-3-methylanilino)naphthoquinone: is an organic compound with the molecular formula C20H18ClNO2 . It is a derivative of naphthoquinone, characterized by the presence of a chloro group at the second position and an anilino group substituted with isopropyl and methyl groups at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(4-isopropyl-3-methylanilino)naphthoquinone typically involves the following steps:

    Starting Materials: The synthesis begins with naphthoquinone as the core structure.

    Anilino Substitution: The anilino group is introduced via a nucleophilic substitution reaction. .

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale chlorination and substitution reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

    Dye and Pigment Production: Used in the synthesis of dyes and pigments due to its chromophoric properties.

    Material Science:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4-isopropyl-3-methylanilino)naphthoquinone involves its redox activity. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making it a potential candidate for anticancer and antimicrobial applications. The molecular targets include cellular proteins and DNA, which can be damaged by the ROS generated .

Comparison with Similar Compounds

  • 2-Chloro-3-(4-methylanilino)naphthoquinone
  • 2-Chloro-3-(4-isopropylanilino)naphthoquinone
  • 2-Chloro-3-(4-ethylanilino)naphthoquinone

Comparison:

Properties

IUPAC Name

2-chloro-3-(3-methyl-4-propan-2-ylanilino)naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2/c1-11(2)14-9-8-13(10-12(14)3)22-18-17(21)19(23)15-6-4-5-7-16(15)20(18)24/h4-11,22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJUXGZRGUSRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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